![molecular formula C10H11FO4S B578416 2-[2-氟-4-(甲磺基)苯基]-1,3-二氧杂环戊烷 CAS No. 1346597-53-2](/img/structure/B578416.png)

2-[2-氟-4-(甲磺基)苯基]-1,3-二氧杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

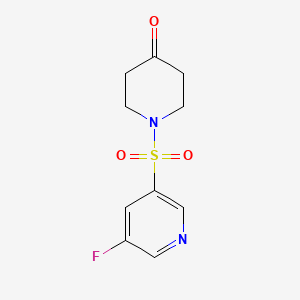

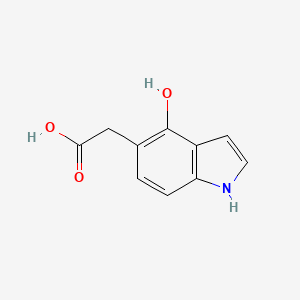

The compound “2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane” is an organic molecule that contains a dioxolane ring, a phenyl ring with a fluorine atom and a methylsulfonyl group attached. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

科学研究应用

有机化学中的合成与应用

对2-氟-4-溴联苯的实用合成,这是非甾体类抗炎和镇痛材料制造的关键中间体,突显了氟化合物在药物化学中的重要性。为这类化合物开发高效合成方法对于大规模生产和进一步的药物应用至关重要(Qiu et al., 2009)。

绿色化学与可持续溶剂

关于2-甲氧基氧戊烷(2-MeOx)作为可持续亲脂溶剂的综述展示了在提取天然产物中向环境友好替代品的转变。这强调了氟化和相关含氧杂环化合物在减少化学过程对环境影响中的作用(Rapinel et al., 2020)。

环境生物降解性和毒性

关于多氟烷基化学品的微生物降解研究揭示了氟化合物的环境命运和影响,包括类似于2-[2-氟-4-(甲磺基)苯基]-1,3-二氧杂环戊烷的化合物。了解这些物质的生物降解性和潜在毒理影响对评估环境风险至关重要(Liu & Avendaño, 2013)。

分析化学与检测方法

对新兴的氟烷基醚物质进行分析,包括在环境和生物监测样本中检测它们的方法,说明了监测新型氟化学品的分布和影响所面临的分析挑战和进展。这项研究对于理解这类化合物的持久性和毒理学至关重要(Munoz et al., 2019)。

监管和健康风险评估

在低关注度聚合物的监管标准背景下对氟聚合物进行关键审查,突出了这些材料的独特性质,包括其可忽略的生物富集和低毒性。这项工作有助于关于对氟化物质进行环境和健康风险评估的分类和评估讨论(Henry et al., 2018)。

作用机制

Target of Action

The compound 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, also known as 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-1,3-dioxolane, has been found to have anti-inflammatory activities . It appears to target the cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor , blocking the action of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound shows selective binding with the COX-2 receptor, which may contribute to its anti-inflammatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

As a cox-2 inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the individual’s health status, diet, and other medications they may be taking.

属性

IUPAC Name |

2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOWQEXPUUWWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)